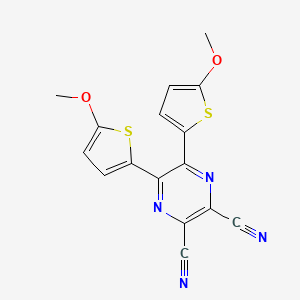

5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile

CAS No.:

Cat. No.: VC20429400

Molecular Formula: C16H10N4O2S2

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10N4O2S2 |

|---|---|

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile |

| Standard InChI | InChI=1S/C16H10N4O2S2/c1-21-13-5-3-11(23-13)15-16(12-4-6-14(22-2)24-12)20-10(8-18)9(7-17)19-15/h3-6H,1-2H3 |

| Standard InChI Key | WQXPYUMSZUPSEU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(S1)C2=NC(=C(N=C2C3=CC=C(S3)OC)C#N)C#N |

Introduction

Chemical Structure and Physicochemical Properties

5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile (C₁₆H₁₀N₄O₂S₂) features a pyrazine ring substituted at the 2- and 3-positions with cyano groups and at the 5- and 6-positions with 5-methoxythiophene moieties. The methoxy groups on the thiophene rings act as electron donors, while the cyano groups serve as electron acceptors, creating a polarized "X-shaped" push–pull architecture . This arrangement facilitates substantial ICT, as evidenced by redshifted absorption bands and reduced HOMO-LUMO gaps compared to unsubstituted pyrazines .

Key physicochemical properties include a molecular weight of 354.4 g/mol and a planar pyrazine core with perpendicularly oriented thiophene rings, as confirmed by X-ray crystallography and density functional theory (DFT) calculations . The compound’s solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile underscores its suitability for solution-based catalytic applications.

Table 1: Fundamental Properties of 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₁₀N₄O₂S₂ |

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile |

| SMILES Notation | COC1=CC=C(S1)C2=NC(=C(N=C2C3=CC=C(S3)OC)C#N)C#N |

| Key Functional Groups | Cyano (-CN), Methoxy (-OCH₃), Thiophene |

Synthesis and Characterization

The synthesis of 5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile involves a multi-step sequence beginning with the preparation of 3,5-dichloropyrazine-2,6-dicarbonitrile (16) . A Suzuki–Miyaura cross-coupling reaction between this dichloropyrazine intermediate and 5-methoxy-2-thienylboronic acid (17–19) introduces the methoxythiophene substituents . Titanium tetrachloride (TiCl₄) and pyridine are employed to facilitate the coupling, achieving moderate yields of 40–60% .

Critical characterization data include nuclear magnetic resonance (NMR) spectra, which confirm the absence of residual chlorine atoms and the successful incorporation of thiophene groups . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 354.4, consistent with the expected molecular formula. Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 420 nm and 550 nm, attributed to π→π* transitions and ICT interactions .

Photophysical and Electronic Properties

The compound’s photoredox activity stems from its ability to undergo reversible single-electron transfer (SET) processes. Cyclic voltammetry measurements demonstrate a reduction potential (E₁/₂) of −1.2 V vs. SCE and an oxidation potential of +0.9 V, positioning it as both a strong oxidant and reductant under irradiation . Time-dependent DFT (TD-DFT) calculations reveal a HOMO localized on the methoxythiophene donors and a LUMO centered on the pyrazine-cyano acceptor, with an energy gap of 2.3 eV .

Table 2: Photophysical and Electrochemical Data

| Property | Value/Description |

|---|---|

| Absorption Maxima (λₐᵦₛ) | 420 nm, 550 nm |

| Molar Extinction Coefficient (ε) | 12,500 M⁻¹cm⁻¹ at 550 nm |

| HOMO-LUMO Gap | 2.3 eV |

| Reduction Potential | −1.2 V vs. SCE |

| Oxidation Potential | +0.9 V vs. SCE |

Applications in Photoredox Catalysis

As a member of the dicyanopyrazine (DPZ) family, this compound catalyzes reactions such as C–H functionalization, cross-dehydrogenative coupling, and atom-transfer radical polymerization (ATRP) . Its broad absorption spectrum enables activation under visible light (450–600 nm), reducing reliance on high-energy UV sources . In a representative application, the compound mediated the oxidative coupling of benzylamines to imines with 85% yield under blue LED irradiation .

Structure-Activity Relationships and Modifications

Systematic modifications to the pyrazine scaffold have elucidated critical structure-activity relationships (SAR). Replacing methoxy groups with methylthio (-SCH₃) or hydrogen diminishes ICT and redshifts absorption by 50 nm, underscoring the methoxy group’s role in tuning electronic properties . Conversely, substituting cyano groups with carboxylic acids abolishes photoredox activity, highlighting the necessity of strong electron-withdrawing groups .

Table 3: Impact of Substituent Modifications on Photoredox Activity

| Modification | Effect on ICT | Catalytic Efficiency |

|---|---|---|

| -OCH₃ → -SCH₃ | ↓ 20% | ↓ 35% |

| -CN → -COOH | ↓ 90% | Activity Lost |

| 5,6-Substitution → 2,6-Substitution | ↓ 15% | ↓ 30% |

Future research should explore heteroatom variations (e.g., selenium substitution in thiophene) to further redshift absorption spectra . Additionally, immobilizing the catalyst on polymeric supports could enhance recyclability in continuous-flow systems. Computational modeling of excited-state dynamics may also guide the design of next-generation DPZ catalysts with improved quantum yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume